molecular formula C16H13ClN2O B13775933 4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- CAS No. 894-49-5

4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)-

Cat. No.: B13775933
CAS No.: 894-49-5
M. Wt: 284.74 g/mol
InChI Key: IHBJTADWNIJVJR-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 2nd position, and a 2-methylphenyl group at the 3rd position. These structural features contribute to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative, which is chlorinated at the 7th position.

    Cyclization: The chlorinated aniline undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.

    Substitution: The 2-methyl group is introduced via alkylation, and the 2-methylphenyl group is attached through a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Chlorination: Large-scale chlorination of the aniline derivative using chlorine gas or a chlorinating agent.

    Automated Cyclization: Use of automated reactors to carry out the cyclization step under controlled conditions.

    Efficient Substitution: Employing high-yield alkylation and acylation techniques to introduce the methyl and 2-methylphenyl groups.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can convert the quinazolinone to its corresponding amine.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chlorine atom under basic conditions.

Major Products

    Oxidation: Quinazoline derivatives with various functional groups.

    Reduction: Aminoquinazolinones.

    Substitution: Substituted quinazolinones with different nucleophiles.

Scientific Research Applications

4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.

    Pathways Involved: It can interfere with cellular pathways related to DNA replication, protein synthesis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound without the chlorine, methyl, and 2-methylphenyl substitutions.

    7-Chloro-4(3H)-Quinazolinone: Lacks the 2-methyl and 3-(2-methylphenyl) groups.

    2-Methyl-4(3H)-Quinazolinone: Does not have the chlorine and 3-(2-methylphenyl) groups.

Uniqueness

4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

894-49-5

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

7-chloro-2-methyl-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C16H13ClN2O/c1-10-5-3-4-6-15(10)19-11(2)18-14-9-12(17)7-8-13(14)16(19)20/h3-9H,1-2H3

InChI Key

IHBJTADWNIJVJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C

Origin of Product

United States

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